molecular formula C9H7NO2S B3021516 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate CAS No. 98589-48-1

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate

Cat. No.: B3021516
CAS No.: 98589-48-1
M. Wt: 193.22 g/mol
InChI Key: LQAMXNSPRMVZLA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a hydroxyphenyl group attached to an oxoethyl group, which is further connected to a thiocyanate group.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets .

Mode of Action

It’s worth noting that molecules with similar structures, such as 2-(2’-hydroxyphenyl)oxazoles, have been found to exhibit excited state intramolecular proton transfer (esipt) properties . This suggests that 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate might also exhibit similar properties, leading to changes in its interaction with its targets.

Biochemical Pathways

Related compounds have been shown to exhibit antioxidant activity , suggesting that this compound may also interact with biochemical pathways related to oxidative stress.

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This suggests that this compound might also have similar effects.

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the dynamics of excited-state proton transfer in hydrogen-bonded clusters, which can alter cellular signaling and metabolic pathways . These effects can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to participate in solvent-regulated excited state reactions, which involve proton and electron transfer processes . These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can affect its long-term impact on cellular function. For example, the compound’s photoluminescence and electroluminescence properties can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, studies on similar compounds have shown that varying dosages can influence analgesic and anti-inflammatory activities . High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. For example, it has been shown to participate in reactions that involve the formation of carbon-sulfur bonds, which are key in biosynthetic processes . These interactions can affect the overall metabolic profile of cells and organisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement and localization. For instance, its aggregation-induced emission properties suggest that it can be transported and localized in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its ability to form stable hydrogen-bonded structures can lead to its localization in areas where such interactions are favorable . This localization can affect its function and the overall cellular response to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate can be achieved through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thiocyanate salts in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized compounds. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenyl thiocyanate
  • 2-Oxoethyl thiocyanate
  • 2-Hydroxyacetophenone

Uniqueness

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has shown promising potential in various scientific research applications .

Properties

IUPAC Name

[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMXNSPRMVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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